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Compound of Interest

Compound Name: N-Nitrosopiperidine-d10

Cat. No.: B588968

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Direct toxicological data for N-Nitrosopiperidine-d10 (CAS No. 960049-21-2) is
limited. This document provides a comprehensive toxicological profile based on the well-
studied, non-deuterated analogue, N-Nitrosopiperidine (NPIP, CAS No. 100-75-4). N-
Nitrosopiperidine-d10 is a stable isotope-labeled version of NPIP, primarily used as an
internal standard in analytical chemistry.[1][2] It is presumed to share the same toxicological
properties as NPIP, although the rates of metabolic activation and detoxification may be altered
by the kinetic isotope effect.

Executive Summary

N-Nitrosopiperidine (NPIP) is a potent carcinogen in numerous animal species and is classified
as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC),
meaning it is possibly carcinogenic to humans.[3][4] It is found in some foods, tobacco smoke,
and as a disinfection byproduct in water.[5][6][7] The primary mechanism of its carcinogenicity
involves metabolic activation by cytochrome P450 enzymes to form reactive electrophiles that
adduct to DNA, leading to mutations.[8][9] This document summarizes the available
toxicological data for NPIP, including its carcinogenicity, genotoxicity, metabolism, and
mechanism of action, and presents it as a surrogate profile for N-Nitrosopiperidine-d10.

Chemical and Physical Properties
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Property Value Reference

N-Nitrosopiperidine-d10;
. 2!2131314!415!516!6-
Chemical Name _ [1][2]
decadeuterio-1-

nitrosopiperidine

CAS Number 960049-21-2 [10]
Molecular Formula CsD10N20 [11]
Molecular Weight 124.21 g/mol [1]
Appearance Clear, yellow, oily liquid [51[7]

100-75-4 (for N-
Unlabelled CAS Number ) o [1][2]
Nitrosopiperidine)

Toxicological Data
Carcinogenicity

NPIP is a well-documented carcinogen in multiple animal species, inducing both benign and
malignant tumors.[3] The primary target organs include the esophagus, liver, lungs, and nasal
cavity.[3][5]

Table 1: Summary of Carcinogenicity Data for N-Nitrosopiperidine
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] Route of
Species . . Target Organs Tumor Type Reference
Administration
Squamous cell
. L Esophagus, .
Rat (Fischer 344)  Drinking Water ) carcinomas, [12]
Nasal Cavity )
Papillomas
Liver, Lung, )
Benign and
Mouse Oral Forestomach, ] [3]
malignant tumors
Esophagus
] Upper digestive )
Syrian Golden ) Benign and
Oral tract, Respiratory ] [3]
Hamster _ malignant tumors
system, Liver
] Hepatocellular
Monkey Oral Liver [3]

carcinomas

Carcinogenic Potency:

The Carcinogenic Potency Database (CPDB) provides standardized measures of carcinogenic

potency (TDso), which is the daily dose rate in mg/kg body weight/day to induce tumors in half

of the test animals that would have remained tumor-free at zero dose.[13]

Table 2: Carcinogenic Potency (TDso) of N-Nitrosopiperidine
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Species Sex

Route

TDso
(mglkgl/day)

Target Organs

Rat Female

Water

0.284

Esophagus,

Nasal cavity

Mouse Male

Feed

2.11

Liver, Lung,
Forestomach,
Oral cavity,

Esophagus

Hamster Female

Water

0.816

Nasal cavity,
Esophagus, Oral

cavity

(Data sourced and adapted from the Carcinogenic Potency Database)[13]

Genotoxicity and Mutagenicity

NPIP is a genotoxic compound that requires metabolic activation to exert its mutagenic effects.

[14] It induces DNA damage and mutations, primarily through the formation of DNA adducts.

[15]

Table 3: Summary of Genotoxicity Data for N-Nitrosopiperidine
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Cell
Assay . Metabolic
TypelOrgani L Result Remarks Reference
System Activation
sm
S. Dose-
typhimurium ) - dependent
Ames Test S9 Mix Positive ) ] [15]
TA100, increase in
TA1535 revertants
Significant
dose-
dependent
In vivo N increase in
o gpt delta Rats  Endogenous Positive ) [15]
Mutagenicity mutation
frequency in
liver and
esophagus
Formation of
N2-(3,4,5,6-
) Tetrahydro-
DNA Adduct Rat Liver and -
) Endogenous Positive 2H-pyran-2- [15]
Formation Esophagus
yl)deoxyguan
osine (THP-
dG)

Metabolism and Mechanism of Action

The carcinogenicity of NPIP is intrinsically linked to its metabolic activation. This process is

primarily mediated by cytochrome P450 (CYP) enzymes, particularly CYP2A3 in the rat

esophagus.[16]

Metabolic Activation Pathway

¢ a-Hydroxylation: The key activation step is the hydroxylation of the carbon atom alpha to the

nitroso group.[8][16] This reaction is catalyzed by CYP enzymes.
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» Formation of Unstable Intermediate: This leads to the formation of an unstable a-hydroxy-N-
nitrosopiperidine.

e Spontaneous Decomposition: The intermediate spontaneously decomposes, yielding
electrophilic intermediates.

o DNA Adduct Formation: These electrophilic species react with nucleophilic sites on DNA
bases, forming DNA adducts, such as THP-dG.[8][15] These adducts can lead to miscoding
during DNA replication, resulting in mutations and potentially initiating carcinogenesis.
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Metabolic Activation of N-Nitrosopiperidine
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Metabolic activation pathway of N-Nitrosopiperidine.
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Tissue Specificity

The tissue-specific carcinogenicity of NPIP is largely determined by the differential expression
and activity of metabolizing enzymes in various organs. For instance, the high rate of a-
hydroxylation of NPIP by microsomes from the rat esophagus, compared to the liver, is
consistent with the esophagus being a primary target organ for NPIP-induced carcinogenesis.
[9][16] Rat esophageal microsomes activate NPIP much more efficiently than its structural
analog N-nitrosopyrrolidine (NPYR), which primarily induces liver tumors.[8][16]

Experimental Protocols
In Vivo Carcinogenicity Study in Rats

o Objective: To determine the carcinogenic potential of NPIP in rats.
e Animal Model: Female F344 rats.[12]
o Administration: NPIP administered in drinking water at a concentration of 0.9 mM.[12]

o Duration: Treatment lasted for 28 weeks. The experiment was observed until animals died or
were sacrificed (up to 36 weeks).[12]

e Protocol:

[e]

A group of 20 female F344 rats was used.[12]

o NPIP was dissolved in the drinking water to a final concentration of 0.9 mM.
o Animals had ad libitum access to the NPIP-containing water for 28 weeks.
o Animals were monitored daily for clinical signs of toxicity.

o The experiment was terminated at 36 weeks, by which time all animals had died or were
euthanized.

o A complete necropsy was performed, and tissues, particularly from the esophagus and
liver, were collected for histopathological examination.
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Workflow for in vivo carcinogenicity study.
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In Vitro Metabolism Assay

» Objective: To determine the rate of NPIP metabolic activation by liver and esophageal
microsomes.

o System: Microsomes prepared from male F344 rat esophagus and liver.[16]
e Substrate: [3,4-3H]NPIP.[16]
e Protocol:

o Microsomes (25-70 ug protein) were incubated with [3,4-3H]NPIP at various
concentrations.[9]

o The incubation mixture contained necessary co-factors for CYP450 activity (e.g., NADPH-
generating system).

o Incubations were carried out at 37°C for a specified time.
o The reaction was terminated, and metabolites were extracted.

o The major a-hydroxylation product, 2-hydroxytetrahydro-2H-pyran (2-OH-THP), was
guantified using high-performance liquid chromatography (HPLC) with a radioflow
detector.[16]

o Kinetic parameters (Km and Vmax) were determined by analyzing reaction rates at different
substrate concentrations.

Safety and Handling

Given the potent carcinogenicity of NPIP, both the deuterated and non-deuterated forms should
be handled with extreme caution as potential human carcinogens.[5]

o Exposure Routes: Inhalation, skin absorption.[5]

o Health Effects: May cause eye and skin irritation.[10] Prolonged exposure may damage the
liver.[5]
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e Handling Precautions:
o Use in a well-ventilated area or with a fume hood.

o Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and
safety goggles.[11]

o Avoid generating dust or aerosols.
o Wash hands thoroughly after handling.

o All contact should be reduced to the lowest possible level.[5]

Conclusion

While specific toxicological studies on N-Nitrosopiperidine-d10 are not available, the
extensive data on N-Nitrosopiperidine provides a robust basis for its toxicological assessment.
NPIP is a potent, multi-species, multi-organ carcinogen that acts through a well-defined
metabolic activation pathway involving CYP-mediated a-hydroxylation and subsequent DNA
adduct formation. The tissue-specific nature of its carcinogenicity highlights the critical role of
localized metabolic activation. For all practical purposes, N-Nitrosopiperidine-d10 should be
handled with the same extreme caution as its non-deuterated, carcinogenic counterpart.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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